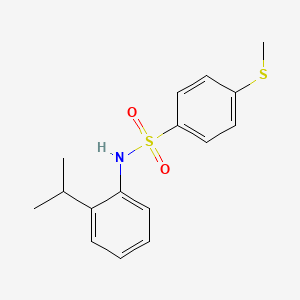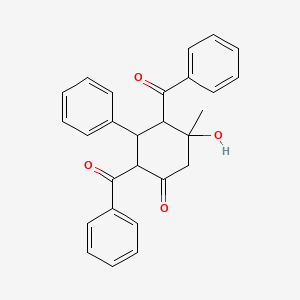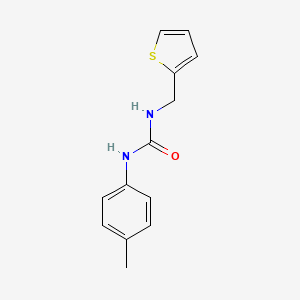
N-(4-methylphenyl)-N'-(2-thienylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N'-(2-thienylmethyl)urea, also known as MTU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.38 g/mol.
作用機序
The exact mechanism of action of N-(4-methylphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling. Additionally, this compound has been shown to activate the p53 pathway, which is involved in apoptosis and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the modulation of gene expression. This compound has also been shown to have herbicidal activity by inhibiting the activity of acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants.
実験室実験の利点と制限
N-(4-methylphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound also has some limitations, including its low water solubility, which can make it difficult to use in aqueous-based experiments, and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on N-(4-methylphenyl)-N'-(2-thienylmethyl)urea, including the development of novel synthetic methods for this compound and its derivatives, the elucidation of its exact mechanism of action, the investigation of its potential applications in other fields, such as infectious diseases and metabolic disorders, and the optimization of its herbicidal activity for use in agriculture. Additionally, the development of this compound-based drug delivery systems and the evaluation of its safety and efficacy in preclinical and clinical studies are also potential future directions for research on this compound.
In conclusion, this compound is a chemical compound that has significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and to develop novel applications for this promising compound.
合成法
N-(4-methylphenyl)-N'-(2-thienylmethyl)urea can be synthesized through a multi-step process starting from 4-methylbenzoyl chloride and 2-thienylmethanol. The first step involves the reaction of 4-methylbenzoyl chloride with potassium carbonate in dimethylformamide (DMF) to form 4-methylbenzoic acid. The second step involves the reaction of 4-methylbenzoic acid with thionyl chloride in dichloromethane (DCM) to form 4-methylbenzoyl chloride. The third step involves the reaction of 4-methylbenzoyl chloride with 2-thienylmethanol in the presence of triethylamine (TEA) in DCM to form this compound.
科学的研究の応用
N-(4-methylphenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In agriculture, this compound has been shown to have herbicidal activity against various weed species.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-4-6-11(7-5-10)15-13(16)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGFNUVBGXJWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
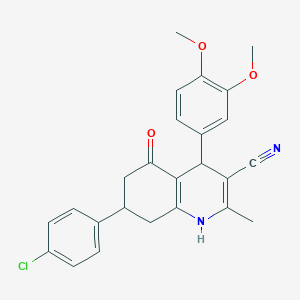
![3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5003184.png)
![N-[(1-methyl-4-piperidinyl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide](/img/structure/B5003197.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003203.png)
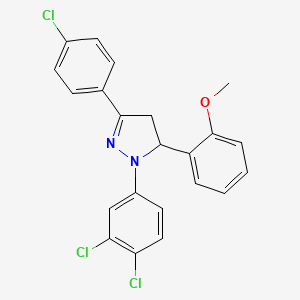
![11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5003223.png)
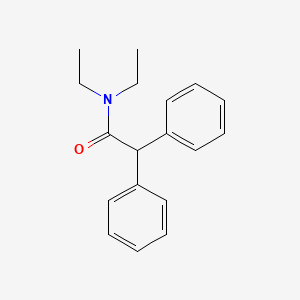

![2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide](/img/structure/B5003237.png)
